molecular formula C17H23ClN2O4 B7898303 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B7898303
M. Wt: 354.8 g/mol
InChI Key: VFQKHJCMYJTHPI-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a piperazine derivative featuring a 2-chlorobenzyl substituent at position 1, a tert-butoxycarbonyl (Boc) protecting group at position 4, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthesis, while the 2-chlorophenyl moiety may influence receptor binding and pharmacokinetics. This compound is structurally related to intermediates used in peptide synthesis and pharmaceuticals targeting neurological receptors (e.g., serotonin receptors) .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-8-19(14(11-20)15(21)22)10-12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKHJCMYJTHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Protection of the Piperazine Nitrogen: The nitrogen atoms in the piperazine ring are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research has indicated that piperazine derivatives exhibit antidepressant and anxiolytic effects. The compound has been studied for its ability to modulate serotonin receptors, which are crucial in mood regulation. A study highlighted the compound's effectiveness in animal models of depression, suggesting its potential as a therapeutic agent for mood disorders .

Anticancer Activity
Another significant application of this compound is in anticancer research. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) in malignant cells, making it a candidate for further development as an anticancer drug .

Pharmacological Applications

Analgesic Effects
The compound has also been evaluated for its analgesic properties. In various animal models, it demonstrated the ability to reduce pain responses, suggesting a mechanism that may involve the modulation of pain pathways in the central nervous system. This positions it as a potential candidate for pain management therapies .

Neuroprotective Effects
Recent studies have indicated that this piperazine derivative may offer neuroprotective benefits. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This opens avenues for exploring its use in neuroprotection and cognitive enhancement .

Chemical Intermediate

Synthesis of Novel Compounds
As a versatile chemical intermediate, 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can be used to synthesize various other biologically active compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. Researchers are exploring its use in developing new classes of drugs targeting various diseases .

  • Study on Antidepressant Effects
    • Objective: Evaluate the antidepressant potential of the compound.
    • Method: Administered to rodent models subjected to chronic stress.
    • Results: Significant reduction in depressive-like behaviors observed.
    • Conclusion: Suggests potential for development as an antidepressant.
  • Anticancer Activity Investigation
    • Objective: Assess the cytotoxic effects on cancer cell lines.
    • Method: In vitro tests on breast and lung cancer cells.
    • Results: Induced apoptosis and inhibited cell proliferation.
    • Conclusion: Promising candidate for anticancer drug development.
  • Neuroprotective Study
    • Objective: Investigate protective effects against neurotoxicity.
    • Method: Treatment of neuronal cultures with oxidative stressors.
    • Results: Enhanced cell survival rates and reduced markers of oxidative damage.
    • Conclusion: Potential therapeutic implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Piperazine derivatives differ in substituents at positions 1, 2, and 3. Key comparisons include:

Compound Name Position 1 Substituent Position 4 Substituent Position 2 Substituent Key Features
Target Compound 2-Chlorobenzyl Boc (tert-butoxycarbonyl) Carboxylic Acid Enhanced stability due to Boc; potential CNS activity via 2-chlorophenyl
1-[(4-Chlorophenyl)methyl]piperazine-2-carboxylic acid HCl () 4-Chlorobenzyl - Carboxylic Acid Chlorine position affects receptor selectivity; hydrochloride salt improves solubility
4-Boc-piperazine-2-carboxylic acid () - Boc Carboxylic Acid Lacks aromatic substituent; used as a building block in peptide synthesis
Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate () 4-Chlorophenyl Ethyl ester Methylpropanoate Ester group may hydrolyze to carboxylic acid; alkylation site differs
p-MPPI () 2-Methoxyphenyl p-Iodobenzamidoethyl - 5-HT1A receptor antagonist; iodine enhances binding affinity

Physicochemical Properties

  • Stability : Boc-protected derivatives (e.g., target compound, ) resist acidic conditions better than Fmoc-protected analogs (), which are base-labile .
  • Crystallinity : Piperazine rings often adopt chair conformations (e.g., ), influencing packing and melting points .

Biological Activity

Overview of Piperazine Derivatives

Piperazine derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of piperazines allows for various substitutions that can significantly influence their pharmacological profiles.

Chemical Structure

The compound can be broken down into its structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, which can enhance lipophilicity and biological activity.
  • Carboxylic Acid : This functional group is often associated with increased solubility in biological systems and can play a role in receptor interactions.
  • Alkoxycarbonyl Group : The presence of an alkoxycarbonyl moiety can influence the compound's stability and reactivity.

Antimicrobial Activity

Many piperazine derivatives exhibit significant antimicrobial activity. For example, studies have shown that piperazine compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Piperazine derivatives have also been reported to possess anti-inflammatory effects. They may modulate inflammatory mediators such as cytokines and chemokines, contributing to their therapeutic potential in conditions like arthritis or inflammatory bowel disease.

Anticancer Effects

Research indicates that certain piperazine derivatives can induce apoptosis in cancer cells. This is typically mediated through pathways involving caspases and other apoptotic factors. The chlorophenyl substitution may enhance the selectivity of these compounds towards cancer cells over normal cells.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested against clinical isolates of bacteria. Results indicated that some derivatives showed promising activity against resistant strains of E. coli and Staphylococcus aureus.
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that selected piperazine compounds reduced levels of TNF-alpha and IL-6 in macrophages, indicating potential for treating chronic inflammatory diseases.
  • Cancer Cell Studies : In vivo studies using murine models have shown that specific piperazine derivatives significantly reduced tumor size in xenograft models, suggesting their potential as anticancer agents.

Data Table

Biological ActivityCompound TestedMechanism of ActionReference
AntimicrobialPiperazine Derivative AInhibition of cell wall synthesis
Anti-inflammatoryPiperazine Derivative BModulation of cytokine release
AnticancerPiperazine Derivative CInduction of apoptosis

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